
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is a synthetic organic compound that belongs to the class of triazene derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to alkylate DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene typically involves the reaction of 2-nitroaniline with ethyl fluoroacetate under basic conditions to form the corresponding hydrazone. This intermediate is then treated with nitrous acid to yield the desired triazene compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of triazene compounds generally involves large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The triazene moiety can be cleaved to form the corresponding amine and diazonium salt.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the amine and diazonium salt.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
Biology: Studied for its potential as a DNA-alkylating agent with anticancer properties.
Medicine: Investigated for its cytotoxic effects on cancer cells and its ability to overcome drug resistance.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, which forms covalent bonds with the triazene moiety.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-2-ene: A structural isomer with similar chemical properties.
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-3-ene: Another isomer with potential biological activity.
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-4-ene: A related compound with distinct reactivity.
Uniqueness
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its cellular uptake and efficacy as an anticancer agent.
Propiedades
Número CAS |
78604-33-8 |
|---|---|
Fórmula molecular |
C8H9FN4O2 |
Peso molecular |
212.18 g/mol |
Nombre IUPAC |
N-(2-fluoroethyldiazenyl)-2-nitroaniline |
InChI |
InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11) |
Clave InChI |
NLFGLBGSOTVMQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


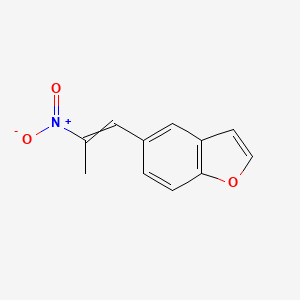
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
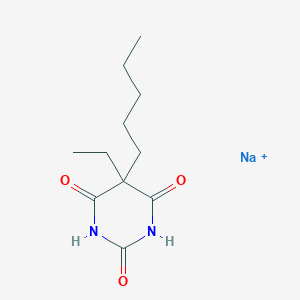
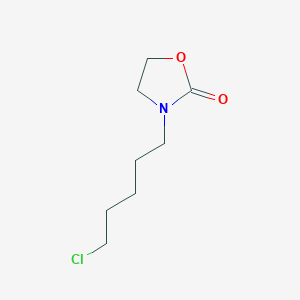

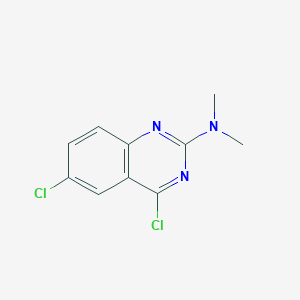
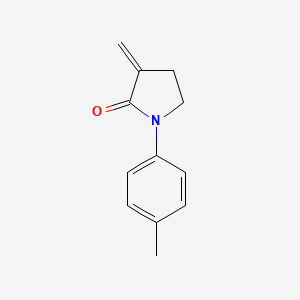
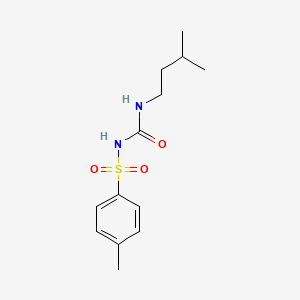

![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)

